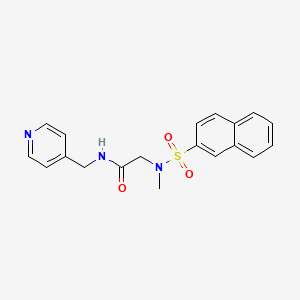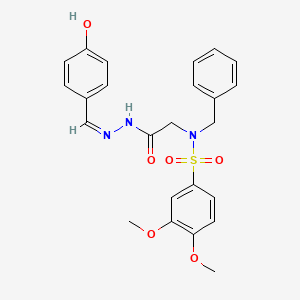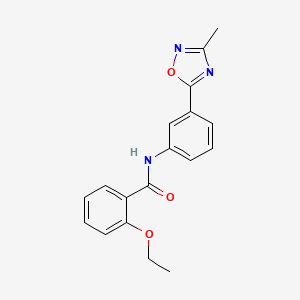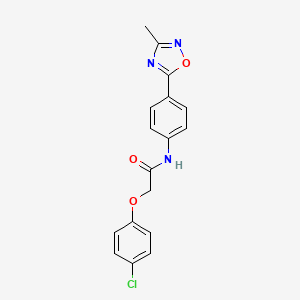
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as TQ-B, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to inhibit the production of inflammatory cytokines and chemokines. In animal studies, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to reduce tumor growth and inflammation. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to improve glucose tolerance and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is its broad-spectrum activity against various cancer cell lines and viruses. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide also exhibits low toxicity and high selectivity for cancer cells. However, one limitation of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more studies are needed to investigate the safety and efficacy of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide in humans.
Orientations Futures
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of research is the development of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide as a potential anti-cancer drug. Further studies are needed to investigate the safety and efficacy of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide in animal models and eventually in human clinical trials. Another area of research is the development of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide as a potential pesticide. More studies are needed to investigate the herbicidal and fungicidal properties of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide and its potential impact on the environment. Additionally, further studies are needed to elucidate the mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide and its potential interactions with other drugs.
Méthodes De Synthèse
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized through a multi-step process involving the reaction of tert-butylamine, 2-hydroxy-3-formylquinoline, and propylamine with benzoyl chloride. The resulting product is purified through column chromatography to obtain 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide in high yield and purity.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In agriculture, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to exhibit herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-5-14-26(23(28)17-10-12-20(13-11-17)24(2,3)4)16-19-15-18-8-6-7-9-21(18)25-22(19)27/h6-13,15H,5,14,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGSWPRMDCYTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
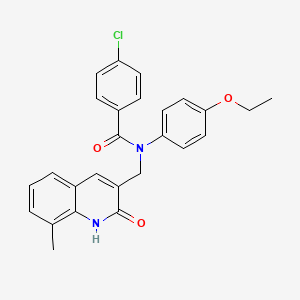
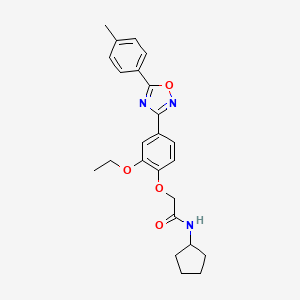
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
